REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Br:18]Br>CCOCC>[Br:18][CH:6]([CH2:7][CH2:8][CH2:9][CH3:10])[C:5]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:11] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residual oil dissolved in ether (100 ml.)
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
WASH
|
Details
|
is washed first with a saturated aqueous solution of sodium thiosulphate (3× 30 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (sodium sulphate) the ethereal solution
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |